molecular formula C5H9FO2 B8097090 trans-3-Fluoro-4-hydroxy-tetrahydropyran CAS No. 2253105-34-7

trans-3-Fluoro-4-hydroxy-tetrahydropyran

Cat. No.: B8097090
CAS No.: 2253105-34-7
M. Wt: 120.12 g/mol
InChI Key: MSXRZCAECMOKSR-WHFBIAKZSA-N
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Description

trans-3-Fluoro-4-hydroxy-tetrahydropyran is a fluorinated tetrahydropyran derivative characterized by a hydroxyl group at the 4-position and a fluorine atom at the 3-position in the trans configuration. Its molecular formula is C₅H₉FO₂, with a molecular weight of 122.12 g/mol. The fluorine substituent introduces electronegativity and steric effects, influencing its physicochemical properties, such as solubility, boiling point, and reactivity, compared to non-fluorinated analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S)-3-fluorooxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXRZCAECMOKSR-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@H]1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253105-34-7
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2253105-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Trans-3-Fluoro-4-hydroxy-tetrahydropyran is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a tetrahydropyran ring with a hydroxyl group and a fluorine atom at specific positions. This structure may influence its interactions with biological targets, enhancing its pharmacological profile.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, research has shown that certain tetrahydropyran derivatives can inhibit viral replication effectively. In vivo studies demonstrated significant reductions in viral loads in infected models, suggesting that this compound may also share similar antiviral capabilities .

Anticancer Potential

This compound has been investigated for its anticancer properties. A study highlighted that related compounds displayed selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, which could be further explored for therapeutic use .

Enzyme Inhibition

Enzyme inhibition studies have shown that tetrahydropyran derivatives can act as inhibitors of key enzymes involved in disease processes. For example, some compounds were found to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis and angiogenesis. This inhibition could provide a pathway for developing anti-metastatic therapies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralSignificant reduction in viral replication
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of MMPs

Case Study: Anticancer Activity

In a notable case study, this compound was tested against the MDA-MB-231 triple-negative breast cancer cell line. The compound exhibited an IC50 value indicating potent growth inhibition compared to standard chemotherapeutics. Furthermore, it demonstrated a favorable selectivity index over non-cancerous cell lines, suggesting its potential as a targeted therapy .

Safety and Toxicity

Preliminary toxicity assessments have been conducted on related compounds, indicating a favorable safety profile with low cytotoxicity towards normal cells at therapeutic doses. Further studies are required to establish the safety margins for this compound specifically.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydropyran-4-methanol

  • Molecular Formula : C₆H₁₂O₂
  • Molecular Weight : 116.16 g/mol
  • Key Differences: Lacks fluorine; instead, features a hydroxymethyl group at the 4-position. Higher hydrophilicity (Log S = -0.36) compared to the fluorinated target compound, likely due to the polar hydroxymethyl group . Synthesized via oxidation of tetrahydropyran-4-methanol precursors using NaOH/H₂O₂ in THF/water, whereas fluorinated analogs may require specialized fluorinating agents .
Property trans-3-Fluoro-4-hydroxy-tetrahydropyran Tetrahydropyran-4-methanol
Molecular Weight 122.12 g/mol 116.16 g/mol
Functional Groups -OH, -F -CH₂OH
Log S (Solubility) Not reported -0.36
Synthetic Route Likely fluorination steps Oxidation with NaOH/H₂O₂

Tetrahydro-2H-thiopyran Derivatives

  • Example : Tetrahydro-2H-thiopyran-4-amine (Similarity Score: 0.95)
  • Key Differences :
    • Replaces the oxygen atom in the tetrahydropyran ring with sulfur, altering electronic properties and hydrogen-bonding capacity.
    • Sulfur’s lower electronegativity reduces ring strain but increases susceptibility to oxidation.
    • The amine group at the 4-position introduces basicity, unlike the hydroxyl group in the target compound.

Tetrahydropyran Carboxylic Acids

  • Example : Tetrahydro-2H-pyran-3-carboxylic acid (Similarity Score: 0.93)
  • Key Differences :
    • Features a carboxylic acid group instead of hydroxyl and fluorine.
    • Higher acidity (pKa ~4-5) due to the -COOH group, contrasting with the weakly acidic hydroxyl (pKa ~10-12) in the target compound.
    • Enhanced hydrogen-bond acceptor capacity (TPSA = 54.4 Ų for carboxylic acid vs. ~30 Ų for hydroxyl/fluorine) .

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